Cas no 1007515-52-7 ((2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid)

(2E)-3-(1-Propyl-1H-pyrazol-4-yl)prop-2-enoic acid is a synthetic organic compound featuring a conjugated prop-2-enoic acid moiety linked to a 1-propyl-1H-pyrazol-4-yl group. This structure imparts reactivity suitable for applications in medicinal chemistry and materials science, particularly as a building block for heterocyclic derivatives. The α,β-unsaturated carboxylic acid functionality enables Michael addition or polymerization reactions, while the pyrazole ring offers potential for coordination or hydrogen bonding interactions. Its well-defined stereochemistry (E-configuration) ensures consistency in synthetic pathways. The compound’s moderate polarity balances solubility in organic and aqueous media, facilitating purification and downstream modifications. Suitable for use in pharmaceutical intermediates or functionalized polymers, it provides a versatile scaffold for further chemical elaboration.
(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid structure
1007515-52-7 structure
Product Name:(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid
CAS No:1007515-52-7
MF:C9H12N2O2
MW:180.203782081604
CID:5069554
Update Time:2025-06-27

(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid
    • 3-(1-Propyl-1H-pyrazol-4-yl)acrylic acid
    • (E)-3-(1-Propyl-1H-pyrazol-4-yl)acrylic acid
    • (E)-3-(1-propylpyrazol-4-yl)prop-2-enoic acid
    • Inchi: 1S/C9H12N2O2/c1-2-5-11-7-8(6-10-11)3-4-9(12)13/h3-4,6-7H,2,5H2,1H3,(H,12,13)/b4-3+
    • InChI Key: OBSLHOOQYBYGMP-ONEGZZNKSA-N
    • SMILES: OC(/C=C/C1C=NN(C=1)CCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 204
  • XLogP3: 1
  • Topological Polar Surface Area: 55.1

(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid Pricemore >>

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Additional information on (2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid

Introduction to (2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic Acid (CAS No. 1007515-52-7)

(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid, identified by its Chemical Abstracts Service (CAS) number 1007515-52-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a conjugated enone system linked to a propyl-substituted pyrazole ring, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for drug discovery.

The structure of (2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid consists of a β-keto acid moiety fused with a pyrazole ring, which is further substituted with a propyl group at the 1-position of the pyrazole. This unique arrangement confers upon the molecule a range of chemical properties that are conducive to interactions with biological targets. The conjugated double bond system in the enone part of the molecule allows for π-stacking interactions, which are often crucial for binding affinity in drug-like molecules.

In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and structural versatility. The pyrazole scaffold, in particular, is well-documented for its role in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The introduction of an alkyl substituent at the 1-position of the pyrazole ring can modulate the electronic properties of the molecule, thereby influencing its interaction with biological targets.

One of the most compelling aspects of (2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid is its potential as a lead compound for the development of novel therapeutic agents. The β-keto acid functionality is known to be a versatile pharmacophore, capable of engaging with a variety of biological receptors and enzymes. This dual functionality makes it an attractive candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of structure-based drug design in optimizing lead compounds for clinical use. The three-dimensional structure of (2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid, as determined through computational modeling and experimental techniques such as X-ray crystallography, provides valuable insights into its binding mode and potential interactions with biological targets. These structural insights are crucial for guiding the optimization process towards more potent and selective drug candidates.

The synthesis of (2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid presents an interesting challenge due to the need to maintain regioselectivity and stereoselectivity during the formation of key functional groups. Advances in synthetic methodologies have enabled more efficient and scalable routes to complex heterocyclic compounds like this one. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing the desired molecular framework.

The pharmacological profile of (2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoic acid is currently under investigation in several academic and industrial research laboratories. Preliminary studies suggest that this compound exhibits promising activity against various disease-related targets. For instance, its ability to modulate inflammatory pathways has been observed in cell-based assays, making it a potential candidate for treating inflammatory diseases.

In addition to its biological activities, the chemical stability and solubility profile of (2E)-3-(1-propyl-1H-pyrazol-4-yll)prop--enoic acid are important considerations for its potential therapeutic applications. Efforts are ongoing to optimize these properties through structural modifications, ensuring that the compound remains viable for further development into a drug candidate.

The role of computational chemistry in understanding the behavior of complex molecules like (2E)-3-(1-propyl--H-pyrazol--4-yll)prop--enoic acid cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide valuable insights into the conformational flexibility and electronic properties of the molecule. These computational tools are essential for predicting how the compound will interact with biological targets and for guiding synthetic efforts towards optimal structures.

The future prospects for (2E)-3-(l-propyl-lH-pyrazol--4-yll)prop--enoic acid appear promising, with ongoing research aimed at elucidating its full pharmacological potential. As our understanding of disease mechanisms continues to evolve, compounds like this one may find applications in treating conditions that were previously difficult to address with existing therapies.

In conclusion, (2E)--3(l-propyl-lH-pyrazol--4-yll)prop--enoic acid (CAS No.--10075l5--52--7) represents an exciting opportunity for innovation in pharmaceutical research. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. As research progresses, this compound has the potential to contribute significantly to advancements in drug discovery and development.

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